REACTION_CXSMILES
|
C[Si](C)(C)[CH:3]1[S:8][CH2:7][CH2:6][CH2:5][S:4]1.C([Li])CCC.[CH3:16][N:17]([CH3:32])[C:18]1[CH:31]=[CH:30][C:21]([C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=O)=[CH:20][CH:19]=1.O>O1CCCC1.CCCCCC.ClCCl>[CH3:32][N:17]([CH3:16])[C:18]1[CH:31]=[CH:30][C:21]([C:22](=[C:3]2[S:8][CH2:7][CH2:6][CH2:5][S:4]2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1SCCCS1)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C(=O)C2=CC=CC=C2)C=C1)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -65°
|
Type
|
ADDITION
|
Details
|
than slowly added
|
Type
|
CUSTOM
|
Details
|
After separation of the layers
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with dichloromethane (3×200 ml)
|
Type
|
WASH
|
Details
|
The combined organic solutions was washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The product is dried in vacuo to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(C1=CC=CC=C1)=C1SCCCS1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |